molecular formula C11H18ClNOS B1447653 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-83-8

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1447653
M. Wt: 247.79 g/mol
InChI Key: OHQPMAUFPKIVBS-UHFFFAOYSA-N
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Description

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (2-FMPHCl) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of the piperidine class of compounds, which are a group of heterocyclic compounds that are found in many natural products and have been studied for their potential therapeutic applications. 2-FMPHCl has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Chemical Synthesis and Modification

A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights the synthesis of compounds starting from 2-acetylfuran, which shares a furan component with our compound of interest. These derivatives were evaluated for antidepressant and antianxiety activities, indicating the potential of furan-containing compounds in drug development (Kumar et al., 2017).

Biological Applications

The synthesis and evaluation of novel s-triazines, including derivatives with sulfanyl groups similar to our compound, demonstrate antimicrobial activities against a range of bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).

Pharmacological Evaluations

Conformationally restricted butyrophenones bearing a structure related to the furan and piperidine components were investigated for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, underscoring the relevance of furan and piperidine derivatives in exploring new therapeutic agents (Raviña et al., 2000).

Anticancer Potential

The synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives reveal the role of furan-based compounds in cancer treatment research. Some synthesized derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating the furan moiety's contribution to anticancer activity (Horishny et al., 2021).

Corrosion Inhibition

Research on furan derivatives also extends to industrial applications, such as corrosion inhibition for mild steel in acidic solutions. A new furan derivative demonstrated promising inhibitive effects, with potential implications for extending the lifespan of metal structures in corrosive environments (Al-mousawi et al., 2021).

properties

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-2-6-12-10(4-1)8-14-9-11-5-3-7-13-11;/h3,5,7,10,12H,1-2,4,6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPMAUFPKIVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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